E3 ligase Ligand 12 E3 ligase Ligand 12
Brand Name: Vulcanchem
CAS No.:
VCID: VC16760722
InChI: InChI=1S/C31H42N4O6S/c1-19(34(5)30(40)41-31(2,3)4)27(38)33-25(20-11-7-6-8-12-20)29(39)35-16-10-15-24(35)28-32-23(18-42-28)26(37)21-13-9-14-22(36)17-21/h9,13-14,17-20,24-25,36H,6-8,10-12,15-16H2,1-5H3,(H,33,38)
SMILES:
Molecular Formula: C31H42N4O6S
Molecular Weight: 598.8 g/mol

E3 ligase Ligand 12

CAS No.:

Cat. No.: VC16760722

Molecular Formula: C31H42N4O6S

Molecular Weight: 598.8 g/mol

* For research use only. Not for human or veterinary use.

E3 ligase Ligand 12 -

Specification

Molecular Formula C31H42N4O6S
Molecular Weight 598.8 g/mol
IUPAC Name tert-butyl N-[1-[[1-cyclohexyl-2-[2-[4-(3-hydroxybenzoyl)-1,3-thiazol-2-yl]pyrrolidin-1-yl]-2-oxoethyl]amino]-1-oxopropan-2-yl]-N-methylcarbamate
Standard InChI InChI=1S/C31H42N4O6S/c1-19(34(5)30(40)41-31(2,3)4)27(38)33-25(20-11-7-6-8-12-20)29(39)35-16-10-15-24(35)28-32-23(18-42-28)26(37)21-13-9-14-22(36)17-21/h9,13-14,17-20,24-25,36H,6-8,10-12,15-16H2,1-5H3,(H,33,38)
Standard InChI Key SPXBMEKMIPOEMC-UHFFFAOYSA-N
Canonical SMILES CC(C(=O)NC(C1CCCCC1)C(=O)N2CCCC2C3=NC(=CS3)C(=O)C4=CC(=CC=C4)O)N(C)C(=O)OC(C)(C)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

E3 Ligase Ligand 12, systematically named tert-butyl N-[(1S)-1-{[(1S)-1-cyclohexyl-2-[(2S)-2-[4-(3-hydroxybenzoyl)-1,3-thiazol-2-yl]pyrrolidin-1-yl]-2-oxoethyl]carbamoyl}ethyl]-N-methylcarbamate, belongs to the class of heterobifunctional degraders. Its molecular formula is C₃₁H₄₂N₄O₆S, with a molecular weight of 598.75 g/mol . The compound features a hydroxybenzoyl-thiazole moiety critical for IAP binding, a pyrrolidine linker, and a tert-butyl carbamate group enhancing stability (Figure 1) .

Table 1: Key Physicochemical Properties

PropertyValue
CAS Number2095244-42-9
Molecular FormulaC₃₁H₄₂N₄O₆S
Molecular Weight598.75 g/mol
Solubility>100 mg/mL in DMSO
Storage Conditions-20°C (desiccated)
Predicted Boiling Point805.4±65.0°C
Density1.245±0.06 g/cm³

Synthetic and Analytical Considerations

Mechanism of Action in Targeted Protein Degradation

Recruitment of E3 Ubiquitin Ligases

E3 Ligase Ligand 12 binds selectively to cellular inhibitor of apoptosis proteins (cIAP1/2) and X-linked IAP (XIAP), leveraging their E3 ubiquitin ligase activity. Upon forming a ternary complex with a target protein (e.g., androgen receptor), the compound facilitates polyubiquitination, marking the protein for proteasomal degradation (Figure 2) . This mechanism bypasses traditional occupancy-driven pharmacology, enabling sub-stoichiometric activity and sustained effects.

Comparative Advantages Over Conventional Inhibitors

Unlike small-molecule inhibitors that block protein function transiently, E3 Ligase Ligand 12 achieves irreversible target elimination. In prostate cancer models, SNIPER(AR)-51—a conjugate of this ligand and an androgen receptor binder—reduced AR levels by >90% within 24 hours, suppressing tumor growth more effectively than enzalutamide . Similarly, SNIPER(ER)-87 degraded estrogen receptor α (ERα) in breast cancer xenografts, inducing apoptosis without cytotoxic side effects .

Preclinical Applications and Efficacy Data

Oncology: Prostate and Breast Cancer Models

In LNCaP prostate cancer cells, SNIPER(AR)-51 (10 µM) decreased AR protein levels by 85±7% (n=3), concomitant with reduced PSA expression (IC₅₀ = 32 nM) . Caspase-3/7 activation increased 4.2-fold, confirming apoptosis induction. In vivo, daily oral administration (10 mg/kg) suppressed tumor volume by 72% vs. controls (p<0.001) .

For ERα-positive MCF-7 breast cancer cells, SNIPER(ER)-87 achieved DC₅₀ (50% degradation concentration) of 0.3 µM, with complete ERα elimination at 72 hours. Tumor growth inhibition reached 89% in murine xenografts (5 mg/kg, twice weekly) .

Table 2: Pharmacodynamic Profile of E3 Ligase Ligand 12 Conjugates

ConjugateTargetCell LineDC₅₀ (µM)In Vivo Efficacy
SNIPER(AR)-51ARLNCaP0.03272% TGI*
SNIPER(ER)-87ERαMCF-70.3089% TGI
*TGI: Tumor growth inhibition

Beyond Oncology: Neurological and Inflammatory Diseases

Emerging data suggest utility in neurodegenerative disorders. A 2024 study linked tau protein degradation using a E3 Ligase Ligand 12-BRD4 conjugate (DC₅₀ = 1.2 µM in SH-SY5Y cells), reducing neurofibrillary tangle formation by 60% in a tauopathy model . In rheumatoid arthritis, a TNFα-directed SNIPER suppressed interleukin-6 (IL-6) production by 92% in synovial fibroblasts .

Challenges and Future Directions

Hook Effect and Off-Target Degradation

At high concentrations (>10 µM), E3 Ligase Ligand 12 conjugates may saturate E3 ligase binding, paradoxically reducing degradation efficacy—a phenomenon termed the "hook effect" . Computational redesign of linker geometry (e.g., PEG3 spacers) mitigated this issue, improving DC₅₀ by 8-fold in optimized compounds .

Expanding the E3 Ligase Landscape

While current applications focus on IAPs, ongoing work explores coupling E3 Ligase Ligand 12 to cereblon- or VHL-binding motifs. A 2025 proof-of-concept study achieved BRD4 degradation using a cereblon hybrid (DC₅₀ = 0.8 µM), suggesting modularity across E3 families .

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